4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene
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Overview
Description
4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents:
Cyclopropanation: The cyclopropoxy group is introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane.
Isopropylation: The isopropyl group is added through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy and isopropyl groups contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene
- 2-Cyclopropoxy-1-isopropyl-4-(trifluoromethyl)benzene
- 1-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)benzene
Uniqueness
4-Cyclopropoxy-1-isopropyl-2-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to similar compounds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H15F3O |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)11-6-5-10(17-9-3-4-9)7-12(11)13(14,15)16/h5-9H,3-4H2,1-2H3 |
InChI Key |
WHAGCXSJWPLPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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